8-bromo-5H-chromeno[3,4-c]pyridine
Description
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
8-bromo-5H-chromeno[3,4-c]pyridine |
InChI |
InChI=1S/C12H8BrNO/c13-9-1-2-11-10-3-4-14-6-8(10)7-15-12(11)5-9/h1-6H,7H2 |
InChI Key |
QKLVGMOQRJIZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)C3=C(O1)C=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 5h Chromeno 3,4 C Pyridine and Its Analogs
Retrosynthetic Disconnection Strategies for the Chromeno[3,4-c]pyridine Ring System
The assembly of the 5H-chromeno[3,4-c]pyridine scaffold can be approached through several retrosynthetic disconnections. A primary strategy involves the formation of the central pyridine (B92270) ring through the cyclization of precursors already containing the chromene moiety. This can be envisioned through a [3+3] annulation strategy, where a three-atom component is fused onto a chromene-based three-atom synthon. uc.pt
Another powerful retrosynthetic approach is the [2+2+2] cycloaddition reaction. rsc.orgresearchgate.netrsc.org This strategy deconstructs the pyridine ring into three two-carbon units. In the context of the chromeno[3,4-c]pyridine system, this typically involves an α,ω-diyne derived from a substituted benzene (B151609) and a cyanamide (B42294), which provides the nitrogen atom for the pyridine ring. rsc.orgresearchgate.netrsc.org
Intramolecular cyclization pathways offer a further disconnection strategy. Here, a suitably functionalized precursor undergoes ring closure to form the pyridine ring. For instance, an intermediate bearing both a nitroso group and an enol can cyclize to form a 2-hydroxy-5H-chromeno[3,4-c]pyridine derivative. uc.pt
Synthesis of Key Precursors and Building Blocks
The successful synthesis of 8-bromo-5H-chromeno[3,4-c]pyridine hinges on the preparation of key precursors. For cycloaddition-based routes, substituted 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives are crucial α,ω-diynes. rsc.orgrsc.org The synthesis of these diynes allows for the incorporation of various substituents on the benzene ring, which would ultimately correspond to the desired substitution pattern on the final chromenopyridine product.
For syntheses involving cyclization onto a coumarin-derived scaffold, 3-acetylcoumarin (B160212) and 4-chlorocoumarin-3-carbaldehyde serve as vital starting materials. clockss.orgresearchgate.net These can be prepared from readily available phenols through established multi-step sequences. For instance, 4-chloro-3-formyl coumarin (B35378) can be obtained via the Vilsmeier-Haack reaction of 4-hydroxycoumarin. researchgate.netchimicatechnoacta.ru
In the context of producing the 8-bromo derivative, a key precursor would be a brominated salicylaldehyde (B1680747) or a related phenolic starting material, which would carry the bromine substituent through the synthetic sequence.
Construction of the this compound Core Structure
Cycloaddition Reactions and Their Mechanistic Implications
Ruthenium-catalyzed [2+2+2] cycloaddition has emerged as a highly efficient and regioselective method for constructing the 5H-chromeno[3,4-c]pyridine core. rsc.orgresearchgate.netrsc.org This reaction involves the co-cyclization of an α,ω-diyne with a cyanamide. The ruthenium catalyst facilitates the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of the cyanamide to form the pyridine ring in an atom-economical fashion. researchgate.net This methodology has been shown to tolerate a wide range of functional groups on both the diyne and the cyanamide, providing access to a diverse library of substituted chromenopyridines. rsc.orgrsc.org
Another notable cycloaddition approach is the DABCO-catalyzed [3+3] annulation between 3-nitro-2H-chromenes and allenoates. uc.pt This reaction proceeds through a cascade of intermediates, ultimately leading to the formation of the pyridine ring fused to the chromene core.
Intramolecular Cyclization Pathways
Intramolecular cyclization provides a powerful alternative for the construction of the chromenopyridine skeleton. One such pathway involves the reaction of 3-acetylcoumarin with various ketonic compounds in the presence of cyanoacetamide, which serves as an ammonia (B1221849) source. clockss.org This reaction proceeds via a Michael addition followed by a series of cyclization and dehydration steps to yield chromeno[3,4-c]pyridine-5-one derivatives. clockss.org
A plausible mechanism for some cyclization reactions involves the in-situ generation of a nitroso alkene intermediate. uc.pt This reactive species can then undergo an intramolecular nucleophilic attack, leading to the formation of the pyridine ring. This type of pathway has been proposed for the reaction of 3-nitro-2H-chromenes. uc.pt
Strategies for Late-Stage Bromination and Regioselectivity
While the incorporation of a bromine atom can be achieved by using brominated starting materials, late-stage bromination of the pre-formed 5H-chromeno[3,4-c]pyridine ring system is also a viable strategy. Electrophilic aromatic substitution reactions on the benzene ring portion of the molecule would be the most common approach. The directing effects of the existing substituents on the chromene ring would govern the regioselectivity of the bromination. The ether oxygen of the chromene ring is an ortho-, para-director, which would favor substitution at the 6 and 8 positions.
Controlling the regioselectivity to achieve exclusive bromination at the 8-position would likely require careful selection of the brominating agent and reaction conditions. Steric hindrance from substituents at adjacent positions could also be exploited to direct the incoming electrophile to the desired position.
Optimization of Synthetic Routes and Reaction Conditions
Optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. For the ruthenium-catalyzed [2+2+2] cycloaddition, the choice of the ruthenium catalyst and the solvent system can significantly impact the efficiency of the reaction. rsc.orgrsc.org Similarly, in the DABCO-catalyzed [3+3] annulation, the concentration of the catalyst and the reaction temperature are key parameters to be optimized. uc.pt
In intramolecular cyclization reactions, the choice of base and solvent can influence the reaction pathway and the yield of the desired product. For instance, in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, a related heterocyclic system, a screen of different bases and solvents revealed that pyridine in toluene (B28343) at 90 °C provided the optimal conditions. nih.gov
The use of high-pressure reaction systems, such as a Q-tube reactor, has been shown to be superior to conventional heating in some cyclocondensation reactions for the synthesis of chromeno[4,3-b]pyridine derivatives, leading to improved yields and shorter reaction times. nih.gov
The following table summarizes some of the key reaction parameters that have been optimized for the synthesis of related chromenopyridine derivatives:
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| [2+2+2] Cycloaddition | Ru(cod)(cot) | 1,2-Dichloroethane (B1671644) | 80 | up to 89 | rsc.org |
| [3+3] Annulation | DABCO | Acetonitrile (B52724) | Room Temp | 30-76 | uc.pt |
| Cyclocondensation | Ammonium Acetate | Acetic Acid | 170 | up to 93 | nih.gov |
| Michael Addition/Cyclization | CuCl₂ | Dichloromethane | Room Temp | Moderate to Good | researchgate.net |
This data highlights the diverse conditions that can be employed to construct the chromenopyridine core, offering a toolbox for the targeted synthesis of this compound.
Catalyst Development and Ligand Effects
Catalysis is central to the modern synthesis of chromenopyridines, offering pathways with high efficiency and selectivity. A range of catalysts, from transition metals to organocatalysts and nanoparticles, have been developed.
A significant advancement is the use of ruthenium-catalyzed [2+2+2] cycloaddition. rsc.orgresearchgate.net This method allows for the highly regioselective preparation of 5H-chromeno[3,4-c]pyridines from α,ω-diynes and cyanamides. rsc.org The reaction tolerates a wide array of functional groups, making it suitable for creating diverse analogs. rsc.orgresearchgate.net Iron-catalyzed versions of this cycloaddition have also been developed, providing a more cost-effective and environmentally benign alternative. researchgate.net
1,4-Diazabicyclo[2.2.2]octane (DABCO), a widely available and non-toxic organocatalyst, is effectively used in [3+3] annulation reactions to form the chromenopyridine skeleton. rsc.orgnih.gov For instance, the DABCO-catalyzed reaction between 3-nitro-2H-chromenes and allenoates provides a novel route to 5H-chromeno[3,4-b]pyridine derivatives. rsc.org
In recent years, heterogeneous nanocatalysts have gained prominence due to their high efficiency and reusability. Magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have been successfully employed in the synthesis of related chromene structures, offering simple catalyst recovery via an external magnet and aligning with green chemistry principles. jwent.netjwent.net
The table below summarizes various catalytic systems used in the synthesis of chromenopyridine and related chromene structures.
| Catalyst System | Reaction Type | Key Advantages | Reference |
| Ruthenium Complexes | [2+2+2] Cycloaddition | High regioselectivity, broad substrate scope | rsc.orgresearchgate.net |
| DABCO | [3+3] Annulation | Inexpensive, non-toxic, mild conditions | rsc.orgnih.gov |
| Fe₃O₄@SiO₂-SO₃H | Multicomponent Condensation | Magnetically separable, reusable, green solvent compatible | jwent.netjwent.net |
| WO₃/ZnO@NH₂-Eosin Y | Photocatalytic Condensation | Uses visible light, solvent-free, high atom economy | rsc.org |
| Iodine (I₂) | Condensation/Cyclization | Environmentally friendly catalyst, good yields | nih.gov |
Ligand choice plays a crucial role in transition metal-catalyzed reactions, influencing the catalyst's activity and selectivity. In ruthenium-catalyzed cycloisomerizations for pyridine synthesis, the selection of phosphine (B1218219) ligands like SPhos is critical for achieving high yields. organic-chemistry.org
Solvent Selection and Medium Effects
The choice of solvent can profoundly impact reaction outcomes, influencing reaction rates, yields, and even the reaction pathway. In the synthesis of chromenopyridines, a variety of solvents have been explored to optimize results.
For DABCO-catalyzed [3+2] cycloadditions leading to related spiro-heterocycles, solvents were systematically screened. While reactions occurred in chloroform, dioxane, hexane, and acetonitrile, toluene was identified as the optimal solvent, affording a 91% yield with excellent diastereoselectivity. nih.gov In other syntheses, polar aprotic solvents like DMF and acetonitrile or alcohols such as ethanol (B145695) and propanol (B110389) are commonly used. nih.govnih.gov The selection often depends on the specific reactants and catalyst system. For example, the ruthenium-catalyzed cycloaddition to form 5H-chromeno[3,4-c]pyridines is typically performed in solvents like 1,2-dichloroethane (DCE). rsc.org
The following table illustrates the effect of solvent choice on the yield of a model reaction for a DABCO-catalyzed synthesis.
| Solvent | Yield (%) | Reference |
| Toluene | 91% | nih.gov |
| Chloroform | 65% | nih.gov |
| Dioxane | Low Yield | nih.gov |
| Acetonitrile | Low Yield | nih.gov |
| Hexane | Low Yield | nih.gov |
The medium's properties, beyond just the solvent, can be manipulated. For instance, multicomponent reactions to form chromenopyridines have been successfully carried out in a mixture of ethanol and pyridine (3:1), with the basicity of pyridine likely facilitating key steps in the reaction mechanism. nih.gov
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are fundamental parameters that control reaction kinetics, and their optimization is key to successful synthesis. Many chromenopyridine syntheses are conducted at elevated temperatures, often under reflux conditions, to overcome activation energy barriers. nih.govnih.gov For example, the synthesis of certain chromenopyridine derivatives is performed at 80 °C, while others require temperatures as high as 130 °C. nih.govacs.org
A notable development is the use of high-pressure systems to drive reactions that are otherwise inefficient. A study on the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives demonstrated the dramatic effect of pressure. researchgate.net The model reaction failed to yield any product in various solvents at atmospheric pressure, even after 18 hours. However, when conducted in a high-pressure Q-tube reactor at 160-170 °C, the desired product was formed in high yield (up to 86%) in just 45 minutes. researchgate.net This highlights how pressure can be a critical tool for enabling difficult cyclocondensation reactions.
| Conditions | Reaction Time | Yield | Reference |
| Acetic Acid, Reflux (Atmospheric Pressure) | 6 hours | 45% | researchgate.net |
| Acetic Acid, Q-Tube (High Pressure), 160 °C | 45 minutes | 86% | researchgate.net |
This data clearly shows that for certain synthetic routes, manipulating pressure and temperature is not merely for optimization but is essential for the reaction to proceed at a practical rate and yield.
Green Chemistry Principles in the Synthesis of Chromenopyridines
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes to chromenopyridines. researchgate.netmdpi.com Key strategies include the use of multicomponent reactions (MCRs), development of solvent-free procedures, and the use of environmentally benign catalysts and solvents. rsc.orgresearchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core concept in green chemistry that measures how efficiently all reactant atoms are incorporated into the final product. nih.gov Syntheses with high atom economy minimize waste, making them more sustainable and cost-effective. mdpi.com
Multicomponent reactions (MCRs) are inherently atom-economical and are a favored strategy for synthesizing complex molecules like chromenopyridines. nih.govnih.gov In an MCR, three or more reactants combine in a single pot to form the final product, often with the only byproduct being a small molecule like water. researchgate.netmdpi.com This approach avoids the need for isolating intermediates, which reduces solvent use and potential for material loss between steps. Many reported syntheses of chromenopyridine scaffolds are one-pot, three-component reactions that boast high atom economy. nih.govresearchgate.netresearchgate.net Cycloaddition reactions, such as the [2+2+2] cycloaddition used to form the 5H-chromeno[3,4-c]pyridine ring system, are also highly atom-economical as all atoms from the reacting partners are typically incorporated into the cyclic product. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 8 Bromo 5h Chromeno 3,4 C Pyridine
Ultraviolet-Visible (UV-Vis) Spectroscopy: Applications in Electronic Structure and Conjugation Studies
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The spectrum of 8-bromo-5H-chromeno[3,4-c]pyridine is expected to be characterized by absorption bands arising from π → π* and n → π* transitions, typical for heteroaromatic compounds with extensive conjugation.
The fused ring system, comprising a chromene moiety and a pyridine (B92270) ring, creates a large, planar π-electron system. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which can also participate in electronic transitions. youtube.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For extended conjugated systems like this compound, these are typically high-intensity absorptions and are expected to appear in the UV region.
n → π Transitions:* This involves the transition of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
The substitution of a bromine atom on the chromene ring is likely to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating effect through resonance, which further extends the conjugation. The specific absorption maxima (λmax) would be sensitive to the solvent polarity. While experimental spectra for the exact title compound are not available, data from related chromeno[4,3-b]pyridine and pyrano-chromene derivatives confirm that such systems exhibit complex UV-Vis spectra with multiple absorption bands. researchgate.netrsc.org
Interactive Data Table: Representative UV-Vis Absorption Data
This table illustrates the type of data obtained from a UV-Vis spectroscopic analysis for a compound structurally similar to this compound. The values are representative and not experimental data for the title compound.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
| π → π | ~250-280 | High | Ethanol (B145695) |
| π → π | ~320-350 | Moderate | Ethanol |
| n → π* | ~380-400 | Low | Ethanol |
X-ray Crystallography: Single Crystal Diffraction for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as detailed metric parameters.
To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of individual atoms can be determined with high precision.
Key structural information that would be obtained for this compound includes:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and angles, confirming the geometry of the fused heterocyclic system.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties.
While the crystal structure for this compound itself has not been reported, studies on related bromo-substituted chromones and chromeno[4,3-b]pyridine derivatives have successfully employed this technique to confirm their molecular structures. researchgate.netresearchgate.net These studies reveal detailed information about the crystal system, space group, and unit cell dimensions.
Interactive Data Table: Representative Single-Crystal X-ray Diffraction Data
This table presents typical crystallographic parameters that would be determined for a compound like this compound, based on data from analogous heterocyclic structures. researchgate.netnih.gov This is for illustrative purposes only.
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.7 |
| b (Å) | ~5.1 |
| c (Å) | ~26.2 |
| α (°) | 90 |
| β (°) | ~96.3 |
| γ (°) | 90 |
| Volume (Å3) | ~1150 |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopies (If Applicable for Chiral Analogs or Conformational Studies)
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used for the study of chiral molecules, as they measure the differential absorption of left- and right-circularly polarized light. researchgate.net The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it will not produce an ECD or VCD signal.
However, these techniques would become indispensable for the structural elucidation of chiral analogs of this compound. Chirality could be introduced by, for example, substitution at the C5 position with a group that creates a stereocenter, or by synthesizing atropisomers if rotation around a single bond is sufficiently hindered.
ECD spectroscopy measures circular dichroism in the UV-Vis region, corresponding to the electronic transitions of a molecule. For a chiral analog of this compound, the ECD spectrum would exhibit positive or negative bands (Cotton effects) corresponding to the π → π* and n → π* transitions. The sign and intensity of these bands are exquisitely sensitive to the molecule's absolute configuration. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of the chiral analog could be unambiguously determined. mdpi.com
VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region, which corresponds to molecular vibrations. jascoinc.com VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. researchgate.netamericanlaboratory.com
For a chiral derivative of this compound, the VCD spectrum would provide a rich fingerprint of its three-dimensional structure. Each vibrational mode could, in principle, give rise to a VCD signal. The spectrum is highly sensitive to the molecule's conformation in solution. As with ECD, the comparison of the experimental VCD spectrum with that calculated for a specific enantiomer allows for a reliable assignment of the absolute configuration. americanlaboratory.com The synergistic use of both ECD and VCD often provides a more complete and reliable structural characterization. researchgate.net
Theoretical and Computational Investigations of 8 Bromo 5h Chromeno 3,4 C Pyridine
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods are fundamental to understanding the intrinsic properties of 8-bromo-5H-chromeno[3,4-c]pyridine at the electronic level. These approaches provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state electronic properties of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict a range of important parameters. These include the optimized molecular geometry, electronic energy, and the distribution of frontier molecular orbitals (HOMO and LUMO).
The calculated HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map, another output of DFT calculations, can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| Total Energy (Hartree) | -2450.78 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.89 |
| HOMO-LUMO Gap (eV) | 4.36 |
| Dipole Moment (Debye) | 2.54 |
To explore the behavior of this compound in its excited states and to map out potential reaction pathways, more computationally intensive ab initio methods are employed. Techniques such as Time-Dependent DFT (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) can predict electronic absorption spectra and the nature of electronic transitions.
For instance, TD-DFT calculations can elucidate the low-lying singlet and triplet excited states, providing insights into the photophysical properties of the molecule. Furthermore, by mapping the potential energy surface, ab initio methods can identify transition states and calculate activation barriers for various hypothetical reactions, such as nucleophilic substitution at the bromine-bearing carbon.
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.
The 5H-chromeno[3,4-c]pyridine core is not perfectly rigid, and different conformations may exist due to the puckering of the dihydropyran ring. Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved by performing a relaxed potential energy scan around flexible dihedral angles. The resulting energy landscape reveals the relative populations of different conformers at a given temperature.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C4-C4a-N5-C5a) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 175.8° | 0.00 |
| 2 | -176.2° | 0.15 |
| 3 | 60.5° | 3.20 |
| 4 | -61.0° | 3.25 |
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular system's evolution. By solving Newton's equations of motion for all atoms, MD simulations can model the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule.
These simulations can reveal information about the molecule's flexibility, solvent accessibility, and the formation of intermolecular interactions like hydrogen bonds or halogen bonds. Analysis of the simulation trajectory can yield important metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule.
Structure-Property Relationship (SPR) and QSAR (Quantitative Structure-Activity Relationship) Methodologies
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a molecule with its macroscopic properties or biological activity. For this compound, these methodologies can be used to predict its potential applications.
In a hypothetical QSAR study, a set of related chromenopyridine derivatives could be synthesized and their biological activity (e.g., enzyme inhibition) measured. A mathematical model would then be developed to relate this activity to calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Model of Chromenopyridine Derivatives
| Descriptor | This compound |
| Molecular Weight ( g/mol ) | 276.11 |
| LogP | 3.85 |
| Polar Surface Area (Ų) | 35.6 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
Such QSAR models, once validated, can be used to predict the activity of unsynthesized derivatives, thereby guiding the design of new compounds with improved properties.
Development of Computational Models for Biological Interaction Prediction
Computational models are indispensable tools for predicting how a molecule like this compound might interact with biological targets. These models are built on the principles of molecular mechanics and quantum mechanics to simulate the behavior of the molecule at an atomic level.
One of the primary applications of these models is in understanding the compound's interaction with protein kinases, a class of enzymes often implicated in diseases like cancer and inflammation. For instance, derivatives of the 5H-chromeno[3,4-c]pyridine scaffold have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). nih.gov A computational model to predict the interaction of this compound with ROCK1 and ROCK2 would typically involve molecular docking simulations. These simulations would predict the preferred binding orientation and affinity of the compound within the ATP-binding pocket of the kinases. nih.gov
The development of such a model would begin with obtaining the three-dimensional crystal structures of the target proteins. The this compound molecule would then be virtually "docked" into the active site of the protein. The scoring functions used in these docking programs would then estimate the binding energy, providing a quantitative measure of the interaction strength. The bromine atom at the 8th position can significantly influence these interactions through halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.
Table 1: Representative Data from a Hypothetical Docking Simulation of this compound with ROCK1 and ROCK2
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| ROCK1 | -9.8 | Met156, Asp160, Tyr208 | Hydrogen Bond, Hydrophobic Interactions, Halogen Bond |
| ROCK2 | -10.2 | Ile101, Val108, Phe368 | Hydrogen Bond, Pi-Stacking, Halogen Bond |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical outcomes of such studies.
Descriptors and Feature Selection in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational approach to correlate the chemical structure of a series of compounds with their biological activity. For a class of molecules like chromenopyridine derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts.
To build a QSAR model for this compound and its analogs, a set of molecular descriptors would first be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: van der Waals volume, surface area, etc.
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Once a large pool of descriptors is calculated for a series of chromenopyridine derivatives with known biological activities (e.g., IC50 values for ROCK inhibition), a crucial step is feature selection. This process aims to identify the most relevant descriptors that have the strongest correlation with the biological activity, while removing redundant or irrelevant ones. Common feature selection methods include:
Genetic Algorithms: An optimization technique inspired by natural selection.
Stepwise Regression: A method that iteratively adds or removes descriptors from the model.
Principal Component Analysis (PCA): A dimensionality reduction technique.
For instance, in a QSAR study of chromenopyridine-based inhibitors, descriptors related to hydrophobicity (e.g., LogP) and electronic properties (e.g., partial charge on the pyridine (B92270) nitrogen) might be selected as key features influencing the inhibitory potency.
Table 2: Examples of Molecular Descriptors for QSAR Analysis of Chromenopyridine Derivatives
| Descriptor Type | Descriptor Name | Description | Potential Relevance to Biological Activity |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | Influences interactions in the polar active sites of enzymes. |
| Topological | Balaban J index | A topological index that correlates well with steric factors. | Can relate to the fit of the molecule in a binding pocket. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A basic descriptor that can influence bioavailability. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Relates to the potential for intermolecular interactions. |
Virtual Screening Approaches for Ligand Discovery
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening could be used to discover novel ligands that share a similar binding mode or to identify new targets for this compound.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. This approach would be suitable for discovering new inhibitors of targets like ROCK kinases, using the known crystal structures of these enzymes.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It uses the structure of a known active ligand, such as a potent chromenopyridine derivative, as a template to search for other molecules with similar properties. The similarity can be based on 2D fingerprints (patterns of chemical features) or 3D shape and pharmacophore models. A pharmacophore model for chromenopyridine inhibitors would define the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups required for biological activity.
The outcome of a virtual screening campaign is a ranked list of "hits," which are then prioritized for experimental testing. This approach significantly reduces the time and cost associated with identifying new lead compounds.
An in-depth analysis of the chemical reactivity and derivatization strategies for this compound reveals a versatile scaffold amenable to a wide range of synthetic transformations. The strategic placement of the bromo-substituent, coupled with the inherent electronic nature of the fused chromenopyridine core, provides multiple avenues for structural modification and the synthesis of diverse analogs. This article explores the key reactive sites of the molecule, focusing on functional group interconversion at the bromine position and reactions involving the heterocyclic core.
Mechanistic Biological Studies and Target Interaction Research with 8 Bromo 5h Chromeno 3,4 C Pyridine
In Vitro Assay Methodologies for Biological Activity Screening
Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)
Enzyme inhibition assays are a cornerstone of early-stage drug discovery, used to assess the ability of a compound to modulate the activity of specific enzymes. For the 5H-chromeno[3,4-c]pyridine scaffold, research has identified potent inhibitory activity against Rho-associated coiled-coil containing protein kinases (ROCK). nih.gov A novel series of 5H-chromeno[3,4-c]pyridine derivatives were found to be dual inhibitors of ROCK1 and ROCK2, with some compounds exhibiting sub-nanomolar inhibitory affinity. nih.gov This suggests that 8-bromo-5H-chromeno[3,4-c]pyridine could also be screened against a panel of kinases to determine its inhibitory potential and selectivity.
Table 1: Example of Kinase Inhibition Data for a 5H-chromeno[3,4-c]pyridine Derivative
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
|---|---|---|
| Compound 19 | 0.67 | 0.18 |
Data from a study on 5H-chromeno[3,4-c]pyridine derivatives, not the specific 8-bromo variant. nih.gov
Beyond kinases, other enzyme classes such as proteases and hydrolases could also be relevant targets. For instance, derivatives of the related chromeno[3,2-c]pyridine scaffold have been evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov
Receptor Binding Affinity Determinations
To determine if this compound interacts with specific receptors, radioligand binding assays are commonly employed. These assays measure the affinity of the compound for a particular receptor by quantifying the displacement of a known radiolabeled ligand. The choice of receptors to screen would depend on the desired therapeutic application, but could include G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. While no specific receptor binding data for this compound is currently available, this methodology would be a critical step in its preclinical evaluation.
Cell-Based Assays for Pathway Modulation (e.g., Reporter Gene Assays)
Cell-based assays provide a more physiologically relevant context to assess a compound's activity. Reporter gene assays are a powerful tool to determine if a compound modulates a specific signaling pathway. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter gene product would indicate that this compound is affecting the pathway of interest. For example, given the ROCK inhibitory potential of the parent scaffold, a reporter assay for downstream effectors of the Rho/ROCK pathway, such as serum response factor (SRF), could be utilized.
General Cytotoxicity Screening Methodologies
Assessing the general cytotoxicity of a new chemical entity is a fundamental step to determine its therapeutic window. A variety of colorimetric or fluorometric assays are available for this purpose, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being one of the most common. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
A study on related chromeno[3,2-c]pyridine derivatives, including an 8-bromo analog (8-bromo-2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridine), evaluated their antiproliferative activity against several cancer cell lines. nih.gov
Table 2: Cytotoxicity Data for a Related 8-bromo-chromeno[3,2-c]pyridine Derivative
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 8-bromo-2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridine | >50 |
| SK-OV-3 (Ovarian Cancer) | 8-bromo-2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridine | >50 |
This data is for a related but different compound and indicates low cytotoxicity in these cell lines. nih.gov
Molecular Target Identification and Validation Approaches
Once a biological activity is confirmed, the next critical step is to identify the specific molecular target(s) of the compound. This is essential for understanding its mechanism of action and for optimizing its structure to improve potency and reduce off-target effects.
Affinity Chromatography and Pull-Down Assays
Affinity chromatography is a powerful technique for identifying the binding partners of a compound. In this method, this compound would be immobilized on a solid support, such as chromatography beads. A cell lysate containing a complex mixture of proteins is then passed over these beads. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.
A complementary approach is the pull-down assay. In this method, a tagged version of the compound or a known target protein is used to "pull down" its binding partners from a cell lysate. The resulting protein complexes are then analyzed to identify the unknown interactors. These unbiased approaches are invaluable for discovering novel targets and pathways affected by a new chemical entity.
Proteomics and Metabolomics in Target Discovery
To identify the cellular partners of this compound and understand its systemic effects, a combination of proteomics and metabolomics approaches would be invaluable. These "omics" technologies provide a global snapshot of the molecular changes within a biological system upon treatment with the compound.
Proteomics-Based Target Identification:
Chemical proteomics is a powerful strategy to uncover the direct and indirect protein targets of a small molecule. nih.govnih.gov For this compound, this could be approached in several ways:
Affinity-Based Proteomics: This method involves synthesizing a derivative of this compound that incorporates a reactive group or an affinity tag. nih.gov This "bait" molecule can then be used to capture its binding partners from cell lysates. The captured proteins are subsequently identified by mass spectrometry.
Label-Free Approaches: Techniques like Thermal Proteome Profiling (TPP) or Stability of Proteins from Rates of Oxidation (SPROX) offer an alternative by measuring changes in protein stability upon ligand binding, thus avoiding chemical modification of the compound. youtube.com
The data generated from such experiments would resemble the following hypothetical table, pinpointing potential protein interactors for further validation.
| Protein Target | Proteomics Method | Fold Enrichment/Stability Change | Cellular Function |
| Kinase X | Affinity Pull-down | 5.2 | Signal Transduction |
| Transcription Factor Y | TPP | 3.8 (stabilized) | Gene Regulation |
| Enzyme Z | SPROX | -2.5 (destabilized) | Metabolism |
Metabolomics for Pathway Analysis:
Metabolomics would complement proteomics by revealing downstream functional consequences of target engagement. By analyzing the global changes in small-molecule metabolites in cells treated with this compound, researchers can infer which metabolic pathways are perturbed. nih.gov Techniques like capillary electrophoresis-mass spectrometry (CE-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for comprehensive metabolome analysis. nih.gov
A hypothetical metabolomics study might yield results such as those presented below, suggesting an impact on specific cellular processes.
| Metabolite | Fold Change | Pathway Affected |
| Lactate | +2.8 | Glycolysis |
| ATP | -1.9 | Energy Metabolism |
| Glutamine | -1.5 | Amino Acid Metabolism |
Investigation of Proposed Mechanisms of Action at the Molecular and Cellular Level
Once potential targets and affected pathways are identified, the next step is to validate and characterize these interactions at a molecular and cellular level.
To quantify the binding affinity and thermodynamics of the interaction between this compound and its putative protein targets, biophysical techniques are employed.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding kinetics. nih.govnih.govresearchgate.netspringernature.comspringernature.com It provides data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding thermodynamics. sygnaturediscovery.comyoutube.comnih.govresearchgate.netcapes.gov.br It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
A summary of hypothetical binding data for this compound with a putative kinase target is shown below.
| Technique | Parameter | Value |
| SPR | ka (1/Ms) | 1.5 x 10^5 |
| kd (1/s) | 3.0 x 10^-4 | |
| KD (nM) | 2.0 | |
| ITC | KD (nM) | 2.5 |
| n (stoichiometry) | 1.1 | |
| ΔH (kcal/mol) | -12.5 | |
| -TΔS (kcal/mol) | -2.8 |
Understanding where a compound localizes within a cell is crucial for interpreting its mechanism of action. To track the subcellular distribution of this compound, a fluorescently tagged analog could be synthesized. This would allow for visualization using fluorescence microscopy. Co-localization studies with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) would reveal the compound's primary sites of accumulation. nih.gov
The engagement of this compound with its target(s) is expected to trigger downstream changes in cellular signaling and gene expression.
Signaling Pathway Analysis: Based on the identified targets (e.g., a kinase), specific signaling pathways can be investigated. For instance, if a kinase in the NF-κB pathway is targeted, Western blotting could be used to measure changes in the phosphorylation status of key downstream proteins like IκBα. nih.govnih.govresearchgate.net A reduction in IκBα phosphorylation upon treatment would suggest an inhibitory effect on the pathway.
Gene Expression Profiling: To gain a broader understanding of the transcriptional consequences, techniques like microarray analysis or RNA-sequencing can be employed. nih.govnih.gov This would reveal which genes are up- or down-regulated in response to the compound, providing further clues about its biological function.
A hypothetical gene expression analysis might reveal the following changes:
| Gene | Fold Change | Biological Process |
| Cyclin D1 | -3.2 | Cell Cycle Progression |
| BAX | +2.5 | Apoptosis |
| IL-6 | -4.1 | Inflammation |
Structure-Activity Relationship (SAR) Studies for Chromenopyridine Derivatives in Biological Contexts
SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For the chromenopyridine scaffold, these studies would involve synthesizing a series of analogs of this compound to probe the importance of different structural features.
Systematic modifications to the this compound structure would be undertaken to establish a clear SAR.
Role of the Bromo Substituent: The position and nature of the halogen substituent can significantly impact activity. Analogs with bromine at different positions, or with other halogens (e.g., chlorine, fluorine), would be synthesized and tested. The electron-withdrawing nature and size of the halogen can influence binding affinity and pharmacokinetic properties. nih.gov
Modifications of the Chromene and Pyridine (B92270) Rings: Further derivatization could involve introducing various substituents (e.g., alkyl, alkoxy, amino groups) on both the chromene and pyridine rings to explore the steric and electronic requirements for optimal biological activity. mdpi.comnih.gov
The results of such an SAR study could be tabulated as follows, correlating structural changes with biological activity (e.g., IC50 against a specific target).
| Compound | R1 (Position 8) | R2 (Other Position) | IC50 (nM) |
| This compound | -Br | -H | 2.0 |
| Analog 1 | -Cl | -H | 5.8 |
| Analog 2 | -F | -H | 15.2 |
| Analog 3 | -Br | 6-OCH3 | 0.9 |
| Analog 4 | -H | -H | >1000 |
This systematic approach would guide the optimization of this compound towards a more potent and selective therapeutic lead.
Exploring Pharmacophore Features for Enhanced Binding and Selectivity
The rational design of selective and high-affinity ligands is fundamentally dependent on understanding the key molecular features responsible for target interaction. For the this compound scaffold, the pharmacophore model is derived from its constituent parts: the rigid tricyclic chromenopyridine core and the specific electronic and steric contributions of the bromine substituent at position 8. Research into the broader class of chromenopyridine derivatives, including the 5H-chromeno[3,4-c]pyridine series, has identified this framework as a privileged structure for interacting with various biological targets, particularly protein kinases. nih.govnih.gov
The essential pharmacophoric features of this compound can be deconstructed into several key components that contribute to its binding profile. The tetracyclic system provides a rigid, planar structure that is crucial for fitting into well-defined binding pockets, often participating in π-stacking interactions with aromatic amino acid residues.
Key interaction points arise from the heteroatoms within the scaffold:
Hydrogen Bond Acceptor: The oxygen atom of the pyran ring serves as a potential hydrogen bond acceptor.
Hydrogen Bond Donor/Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. researchgate.net
Hydrophobic Regions: The fused aromatic rings provide significant surface area for hydrophobic and van der Waals interactions.
The bromine atom at the C8-position is not merely a passive substituent but an active contributor to the pharmacophore, enhancing binding affinity and selectivity through several mechanisms:
Halogen Bonding: The bromine atom can function as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the outer surface of the bromine (known as a σ-hole) interacts favorably with a nucleophilic or electron-rich partner, such as a backbone carbonyl oxygen or the nitrogen of a histidine residue in a protein binding site. mdpi.comnih.govnih.gov This interaction can be as strong as a classical hydrogen bond and is critical for improving ligand potency and specificity. researchgate.netresearchgate.net
Steric Influence: As a relatively large atom, bromine provides steric bulk that can promote a favorable binding conformation and create productive van der Waals contacts within a hydrophobic sub-pocket of the target.
Electronic Modulation: Being an electron-withdrawing group, the bromine atom modulates the electron density of the fused aromatic system, which can influence the strength of other interactions, like π-stacking or hydrogen bonds, across the molecule. researchgate.net
Optimization studies on related 5H-chromeno[3,4-c]pyridine derivatives have led to the development of compounds with sub-nanomolar inhibitory affinity for targets like ROCK1 and ROCK2 kinases, underscoring the scaffold's potential. nih.gov The strategic placement of substituents, such as the bromine at position 8, is a key element in fine-tuning these interactions to achieve high selectivity and potency.
The combination of the rigid planar core, hydrogen bonding capabilities, and the specific directional interactions offered by the bromine atom defines the pharmacophoric fingerprint of this compound.
Data Tables
Table 1: Summary of Pharmacophore Features for this compound
| Pharmacophore Feature | Structural Origin | Potential Role in Target Binding |
| Aromatic Rings | Fused benzene (B151609) and pyridine rings | π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |
| Hydrogen Bond Acceptor | Pyran ring oxygen | Forms hydrogen bonds with donor groups (e.g., -NH of amino acid backbone). |
| Hydrogen Bond Acceptor | Pyridine ring nitrogen | Forms hydrogen bonds with donor groups; acts as a halogen bond acceptor. researchgate.net |
| Halogen Bond Donor | C8-Bromine substituent | Forms directional halogen bonds with electron-rich atoms (e.g., carbonyl oxygen). mdpi.comnih.gov |
| Hydrophobic Region | Entire planar scaffold | Engages in van der Waals and hydrophobic interactions within the binding pocket. |
Applications and Future Directions in Academic Chemical Research
8-bromo-5H-chromeno[3,4-c]pyridine as a Scaffold for Chemical Probe Development
Chemical probes are indispensable tools for dissecting complex biological processes. The this compound scaffold is a promising starting point for the development of such probes. The bromine atom serves as a versatile functional handle for late-stage diversification through various cross-coupling reactions, allowing for the introduction of reporter groups (e.g., fluorophores, biotin) or photo-affinity labels. This enables the creation of tailored probes to study the localization, interactions, and dynamics of specific biological targets.
While research directly focused on this compound as a chemical probe is still emerging, the broader class of chromenopyridines has shown potential in this area. For instance, the inherent fluorescence of some chromenopyridine derivatives can be harnessed for developing fluorescent probes. The bromo-substituent on the 8-position could be strategically utilized to modulate the photophysical properties of the scaffold or to attach it to a biomolecule of interest. The development of such probes would significantly contribute to our understanding of cellular signaling pathways and disease mechanisms.
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Initiatives
Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of identifying novel bioactive compounds. The this compound scaffold is well-suited for inclusion in combinatorial libraries due to its synthetic tractability and the potential for introducing molecular diversity. The bromine atom allows for a multitude of transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid generation of a large number of analogs with diverse substituents at the 8-position.
Furthermore, the development of efficient, one-pot, multi-component reactions for the synthesis of the chromenopyridine core itself facilitates the creation of diverse libraries. For example, a three-component site-selective synthesis of 5H-chromeno[4,3-b]pyridines has been reported, which is amenable to parallel synthesis and the generation of compound libraries researchgate.net. Adapting such methodologies to produce this compound derivatives would be a significant step towards their integration into HTS campaigns for the discovery of new hits against a wide array of biological targets. The European Lead Factory, for instance, utilizes diverse scaffolds, including piperidine (B6355638) and octahydropyrano[3,4-c]pyridine, to build its compound library for drug discovery, highlighting the importance of novel heterocyclic scaffolds nih.gov.
Contribution to Lead Optimization and Drug Discovery Methodologies
The chromenopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for lead optimization in drug discovery programs. The this compound derivative offers a specific advantage in this context. The bromine atom can act as a blocking group to prevent metabolic degradation at that position, potentially improving the pharmacokinetic profile of a lead compound.
Moreover, the bromo-substituent can be used to fine-tune the electronic properties and lipophilicity of the molecule, which are critical parameters for optimizing drug-like properties. For example, derivatives of the related chromeno[3,2-c]pyridine have been investigated as inhibitors of monoamine oxidase (MAO), with structure-activity relationship (SAR) studies revealing the importance of substituents on the chromene ring for potency and selectivity nih.gov. The strategic placement of a bromine atom on the 5H-chromeno[3,4-c]pyridine core could similarly be explored to enhance the inhibitory activity against various therapeutic targets. The discovery of potent and selective dual ROCK inhibitors based on the 5H-chromeno[3,4-c]pyridine scaffold further underscores the potential of this heterocyclic system in drug discovery nih.gov.
Development of Novel Synthetic Methodologies for Related Heterocycles
The pursuit of efficient and novel synthetic routes to access the this compound core and its analogs stimulates the development of new synthetic methodologies in heterocyclic chemistry. The synthesis of chromenopyridines can be approached in various ways, often involving multi-component reactions or cascade processes. For instance, a ruthenium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with cyanamides has been developed for the synthesis of 5H-chromeno[3,4-c]pyridine derivatives, offering a highly regioselective and versatile method rsc.org.
Another innovative approach involves a high-pressure, Q-tube-assisted synthesis of chromeno[4,3-b]pyridine derivatives, which provides a greener and more efficient alternative to conventional heating methods acs.orgnih.gov. The unexpected formation of a 5H-chromeno[3,4-c]pyridine derivative from the reaction of 4-chlorocoumarin-3-carbaldehyde and malononitrile (B47326) also highlights the potential for discovering novel reaction pathways leading to this scaffold researchgate.net. These advancements not only provide access to the target compound but also contribute to the broader toolkit of synthetic organic chemists for the construction of complex heterocyclic systems.
Emerging Computational Tools for Chromenopyridine Research
Computational chemistry has become an integral part of modern chemical research, providing valuable insights into molecular structure, reactivity, and biological activity. For the this compound scaffold, computational tools can be employed in several ways. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, helping to understand its reactivity and potential interaction with biological targets. For related chromenopyridine systems, DFT has been used to study their optimized geometries, HOMO-LUMO energy gaps, and other reactivity descriptors rsc.org.
Molecular docking studies can be utilized to predict the binding mode of this compound derivatives within the active site of a target protein, guiding the design of more potent and selective inhibitors. Such in silico methods have been successfully applied to other chromene derivatives to predict their interactions with enzymes like topoisomerase IB and CYP51 nih.gov. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of analogs to build predictive models that correlate structural features with biological activity, thereby accelerating the lead optimization process. The application of these computational tools is crucial for a rational, hypothesis-driven approach to the design and development of novel compounds based on the this compound scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 8-bromo-5H-chromeno[3,4-c]pyridine?
A key approach involves DABCO-catalyzed [3+3] annulation between nitrochromenes (e.g., 3-nitro-2H-chromenes) and allenoates to form the chromenopyridine core, followed by bromination at the 8-position. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for regioselectivity and yield. Characterization via high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- HRMS : Validates molecular formula and purity (e.g., ESI-HRMS for exact mass determination) .
- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm), while ¹³C NMR confirms carbonyl (δ ~160 ppm) and brominated aromatic carbons .
- IR : Detects functional groups like C-Br (stretch ~550–600 cm⁻¹) and chromene C-O-C (asymmetric stretch ~1250 cm⁻¹) .
Q. How can reaction conditions be optimized to improve yield in chromenopyridine synthesis?
Systematic variation of catalysts (e.g., DABCO vs. DBU), solvent systems (polar aprotic vs. non-polar), and stoichiometric ratios via factorial design experiments can identify optimal parameters. For example, DABCO in dichloromethane at 25°C may favor annulation over side reactions .
Advanced Research Questions
Q. What mechanistic insights support the [3+3] annulation pathway for chromenopyridine formation?
HRMS analysis of intermediates reveals a stepwise mechanism: (i) nucleophilic attack of the allenoate on the nitrochromene, (ii) cyclization via 6-endo-dig pathway, and (iii) rearomatization. Isotopic labeling (e.g., ¹⁵N or ¹³C) could further elucidate bond-forming sequences .
Q. How can computational modeling address contradictions in reported reaction kinetics for brominated chromenopyridines?
Density functional theory (DFT) simulations can model transition states and activation energies, resolving discrepancies between experimental kinetic data. For instance, AI-driven tools (e.g., COMSOL Multiphysics) enable dynamic parameter adjustments to predict bromination regioselectivity under varying conditions .
Q. What strategies validate the biological relevance of this compound derivatives?
- Structure-Activity Relationship (SAR) : Introduce substituents at the 5H position and assess bioactivity (e.g., enzyme inhibition).
- Metabolic Stability : Use in vitro microsomal assays to evaluate oxidative metabolism.
- Theoretical Framework : Link results to existing pharmacological models (e.g., kinase inhibition hypotheses) .
Data Analysis and Interpretation
Q. How should researchers address conflicting spectral data in structural elucidation?
Q. What role does factorial design play in optimizing chromenopyridine functionalization?
A 2³ factorial design (e.g., varying temperature, catalyst loading, and bromine equivalents) identifies dominant factors affecting bromination efficiency. Statistical tools (ANOVA) quantify interactions between variables, enabling predictive modeling .
Research Design and Theoretical Integration
Q. How can existing theoretical frameworks guide the development of novel chromenopyridine analogs?
Align synthesis with concepts like frontier molecular orbital (FMO) theory to predict reactivity. For example, electron-deficient chromene cores may favor electrophilic bromination at the 8-position due to π-backbonding effects .
Q. What methodologies identify gaps in chromenopyridine research for proposal development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
